2-(2-methoxyphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide
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Overview
Description
2-(2-methoxyphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with thiophen-2-ylmethyl bromide under basic conditions to yield 2-(2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)ethanamine. The final step involves the cyclization of this intermediate with a pyrazole derivative under acidic or basic conditions to form the desired propanamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while reduction of nitro groups results in amines .
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)ethanamine: Shares the methoxyphenoxy group but lacks the pyrazolyl and thiophen-2-ylmethyl groups.
2-(2-methoxyphenoxy)propane-1,3-diol: Contains the methoxyphenoxy group but differs in the rest of the structure.
Uniqueness
The uniqueness of 2-(2-methoxyphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C18H19N3O3S/c1-13(24-16-8-4-3-7-15(16)23-2)18(22)20-17-9-10-19-21(17)12-14-6-5-11-25-14/h3-11,13H,12H2,1-2H3,(H,20,22) |
InChI Key |
QAHRGOGODGRDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=NN1CC2=CC=CS2)OC3=CC=CC=C3OC |
Origin of Product |
United States |
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